molecular formula C11H14ClNO B186780 2-[(4-Chlorobenzylidene)amino]-2-methyl-1-propanol CAS No. 25457-95-8

2-[(4-Chlorobenzylidene)amino]-2-methyl-1-propanol

Cat. No. B186780
CAS RN: 25457-95-8
M. Wt: 211.69 g/mol
InChI Key: NZAYXMRGZVTQMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Chlorobenzylidene)amino]-2-methyl-1-propanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Leucoberbelin Blue or LBB and is commonly used as a pH indicator in chemistry labs. Apart from its use as a pH indicator, LBB has also been studied for its potential applications in the field of medicine and biochemistry. In

Scientific Research Applications

LBB has been studied for its potential applications in various fields, including medicine and biochemistry. In medicine, LBB has been used as a diagnostic tool for detecting the presence of cancer cells in the body. The pH-sensitive nature of LBB makes it an ideal candidate for detecting the acidic environment of cancer cells. LBB has also been studied for its potential applications in drug delivery systems. The pH-dependent solubility of LBB can be used to control the release of drugs in the body.
In biochemistry, LBB has been used as a pH indicator for studying enzyme kinetics and protein-protein interactions. LBB is also used as a staining agent for detecting proteins in polyacrylamide gels. The unique properties of LBB make it a versatile tool for studying various biochemical processes.

Mechanism of Action

The mechanism of action of LBB is based on its pH-sensitive nature. LBB exists in two forms, a yellow-colored form at neutral pH and a blue-colored form at acidic pH. The blue-colored form of LBB is formed due to the protonation of the amino group, which results in a shift in the absorption spectrum of LBB. The pH-dependent solubility of LBB can be used to control the release of drugs in the body.
Biochemical and Physiological Effects:
LBB has been shown to have minimal biochemical and physiological effects on the body. The compound is relatively non-toxic and has low cytotoxicity. However, further studies are required to determine the long-term effects of LBB on the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using LBB in lab experiments is its pH-sensitive nature. LBB can be used as a pH indicator for studying various biochemical processes. The compound is also relatively non-toxic and has low cytotoxicity, making it a safe tool for studying biological systems.
One of the main limitations of using LBB in lab experiments is its limited solubility in water. The compound is also sensitive to light and air, which can affect its stability and purity. The synthesis of LBB can also be challenging, requiring specialized equipment and expertise.

Future Directions

There are several future directions for research on 2-[(4-Chlorobenzylidene)amino]-2-methyl-1-propanol. One potential direction is the development of LBB-based drug delivery systems. The pH-dependent solubility of LBB can be used to control the release of drugs in the body, making it an ideal candidate for drug delivery applications.
Another potential direction is the study of LBB in cancer diagnosis and treatment. The pH-sensitive nature of LBB makes it an ideal candidate for detecting the acidic environment of cancer cells. LBB could be used as a diagnostic tool for detecting the presence of cancer cells in the body. The compound could also be used as a potential treatment for cancer by targeting the acidic environment of cancer cells.
Conclusion:
In conclusion, 2-[(4-Chlorobenzylidene)amino]-2-methyl-1-propanol is a chemical compound with potential applications in various fields, including medicine and biochemistry. The compound's pH-sensitive nature makes it a versatile tool for studying various biochemical processes. Further research is required to determine the long-term effects of LBB on the body and to explore its potential applications in drug delivery and cancer diagnosis and treatment.

Synthesis Methods

The synthesis method for 2-[(4-Chlorobenzylidene)amino]-2-methyl-1-propanol involves the reaction between 4-chlorobenzaldehyde and 2-amino-2-methyl-1-propanol in the presence of an acid catalyst. The reaction results in the formation of LBB as a yellow powder. The yield and purity of the product can be improved by using different solvents, catalysts, and reaction conditions.

properties

CAS RN

25457-95-8

Product Name

2-[(4-Chlorobenzylidene)amino]-2-methyl-1-propanol

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

2-[(4-chlorophenyl)methylideneamino]-2-methylpropan-1-ol

InChI

InChI=1S/C11H14ClNO/c1-11(2,8-14)13-7-9-3-5-10(12)6-4-9/h3-7,14H,8H2,1-2H3

InChI Key

NZAYXMRGZVTQMW-UHFFFAOYSA-N

SMILES

CC(C)(CO)N=CC1=CC=C(C=C1)Cl

Canonical SMILES

CC(C)(CO)N=CC1=CC=C(C=C1)Cl

Other CAS RN

25457-95-8

Origin of Product

United States

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